molecular formula C7H14ClNO3 B2653223 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride CAS No. 2503204-37-1

2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride

Cat. No.: B2653223
CAS No.: 2503204-37-1
M. Wt: 195.64
InChI Key: JIXJIDXLSLWCCI-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride is a synthetic organic compound featuring a four-membered oxetane ring substituted with a dimethylamino group and an acetic acid moiety. Its molecular formula is C₇H₁₄ClNO₃, with a molecular weight of 195.64 g/mol (approximated based on analogous structures). The oxetane ring confers rigidity and metabolic stability, while the dimethylamino group enhances solubility via protonation under physiological conditions. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for drug discovery and pesticide synthesis.

Properties

IUPAC Name

2-[3-(dimethylamino)oxetan-3-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-8(2)7(3-6(9)10)4-11-5-7;/h3-5H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXJIDXLSLWCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(COC1)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride typically involves the reaction of 3-(dimethylamino)oxetane with acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined and the reaction is carefully monitored. The product is then purified through various techniques such as crystallization or distillation to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may produce a carboxylic acid derivative, reduction may yield an alcohol, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role in developing new therapeutic agents, particularly targeting neurological disorders. Research indicates that derivatives of this compound may interact with opioid receptors, which are crucial in pain management and treatment of neurodegenerative diseases. The ability to modulate these receptors can lead to effective analgesics with reduced side effects compared to traditional opioids .

Table 1: Opioid Receptor Interactions

CompoundReceptor TypeEffect
2-[3-(Dimethylamino)oxetan-3-yl]acetic acidMu-opioid receptorAnalgesic effects
2-[3-(Dimethylamino)oxetan-3-yl]acetic acidKappa-opioid receptorPotential for reduced side effects
2-[3-(Dimethylamino)oxetan-3-yl]acetic acidDelta-opioid receptorModulation of neuropsychiatric disorders

Neuropharmacology

The compound's structure suggests it may serve as a lead compound for developing drugs that target specific neurological pathways. Studies have shown that compounds similar to 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid can influence gene transcription related to neuronal function and survival, potentially offering new avenues for treating conditions such as depression and anxiety .

Case Study: Gene Transcription Modulation

Research conducted on analogs of the compound demonstrated significant inhibition of Rho/MRTF/SRF-mediated gene transcription, which is associated with neuronal growth and plasticity. This effect was quantified using cell viability assays, indicating a promising therapeutic profile for conditions involving neuronal degeneration .

Therapeutic Uses

The therapeutic potential of 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid extends beyond pain management. Its unique chemical properties allow it to act as a scaffold for developing new drugs aimed at treating various solid tumors. Preliminary studies suggest that modifications of this compound may exhibit antitumor activity against specific cancer cell lines, including colon and lung carcinomas .

Table 2: Antitumor Activity

Tumor TypeCell LineIC50 (µM)Reference
Colon CarcinomaHT2925
Lung CarcinomaH460M30
Prostate CarcinomaPC320

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group and the oxetane ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

The table below compares key properties of the target compound with related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride C₇H₁₄ClNO₃ 195.64 Oxetane ring, dimethylamino, acetic acid Drug intermediates, agrochemical synthesis
(Dimethylamino)(3-methylphenyl)acetic acid;hydrochloride C₁₁H₁₆ClNO₂ 229.70 Aromatic phenyl group, dimethylamino Potential CNS-active drug candidates
2-Amino-2-(oxan-3-yl)acetic acid;hydrochloride C₇H₁₄ClNO₃ 195.64 Six-membered oxane ring, amino group Material science, agrochemicals
2-[3-(Morpholin-4-yl)oxetan-3-yl]acetic acid C₉H₁₅NO₄ 213.23 Oxetane ring, morpholine substituent Organic synthesis building block
2-(6-(Dimethylamino)pyridin-3-yl)acetic acid;hydrochloride C₉H₁₃ClN₂O₂ 228.67 Pyridine ring, dimethylamino Biochemical research
Key Observations:
  • Substituent Effects: The dimethylamino group in the target compound improves aqueous solubility compared to morpholine or pyridine-based analogs, which may exhibit variable solubility depending on pH.
  • Metabolic Stability: Oxetanes are known bioisosteres for carbonyl groups, reducing susceptibility to enzymatic degradation compared to linear-chain analogs.

Stability and Reactivity

  • Acid Sensitivity: The dimethylamino group in the target compound forms stable hydrochloride salts, unlike morpholine derivatives, which may undergo ring-opening under strong acidic conditions.
  • Nucleophilic Reactivity : The acetic acid moiety enables conjugation with amines or alcohols via carbodiimide-mediated coupling (e.g., EDC, as described in ).

Biological Activity

2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride is a compound of interest due to its unique oxetane ring structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a four-membered oxetane ring and a dimethylamino group, which enhances its reactivity and biological interactions. The oxetane ring is known for its ability to undergo ring-opening reactions, which can modulate enzyme activity and influence various cellular processes.

The biological activity of 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid involves interactions with specific molecular targets, particularly enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxetane ring's reactivity allows it to engage in significant biochemical transformations. These interactions may lead to alterations in cellular signaling pathways and gene expression, impacting overall cellular health.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, potentially influencing their activity and stability. Preliminary studies suggest that it can bind to active or allosteric sites on enzymes, modulating their function. The specific biological targets remain under investigation, but notable effects on cellular signaling pathways have been documented.

Cellular Signaling Pathways

The compound has shown potential in affecting cellular signaling pathways, which can lead to significant changes in gene expression. Such alterations may have implications for cellular metabolism and health, making the compound a candidate for further pharmacological research.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid:

Compound NameStructure TypeUnique FeaturesBiological Activity
This compoundOxetane ringDimethylamino group enhances reactivityModulates enzyme activity
Azetidine-3-acetic acidFive-membered ringContains an azetidine ringAntiviral properties
Pyrrolidine-3-acetic acidFive-membered ringFeatures a pyrrolidine structureAntioxidant activity
Tetrahydrofuran-3-acetic acidFive-membered etherContains a tetrahydrofuran ringLimited data on activity

This table illustrates the uniqueness of 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid among structurally similar compounds, particularly regarding its biological interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid. For instance:

  • Inhibition Studies : Research has shown that compounds with similar structures can inhibit various enzymes involved in inflammatory pathways. For example, derivatives tested against COX enzymes exhibited significant inhibitory effects, suggesting that structural modifications could enhance biological potency .
  • Cell Viability Assays : In vitro studies demonstrated that certain analogs did not exhibit cytotoxicity at concentrations up to 100 μM, indicating a favorable safety profile for further development .
  • Pharmacokinetic Optimization : Ongoing research aims to improve the pharmacokinetic properties of related compounds, focusing on enhancing oral bioavailability while maintaining efficacy against specific molecular targets .

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